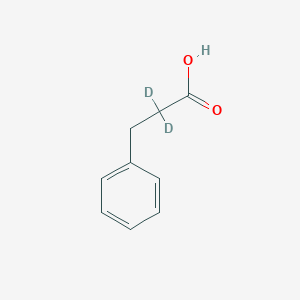
Hydrocinnamic-2,2-D2 acid
Cat. No. B096243
M. Wt: 152.19 g/mol
InChI Key: XMIIGOLPHOKFCH-RJSZUWSASA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04343893
Procedure details


In a 2-liter, 3-necked, round-bottomed flask equipped with mechanical stirrer, thermometer, and addition funnel was placed 361 g (2.41 mol) of hydrocinnamic acid which was warmed to 50° to maintain it in a liquid state. To the warm liquid was added slowly dropwise over a 4 hour period with good stirring a mixture of 241 g of nitric acid and 546 g of sulfuric acid. The reaction is very exothermic so that a water cooling bath was required to which ice was added occasionally to keep the temperature at 50° C. The very thick reaction mixture was stirred for an additional 2 hours and poured onto 3 liters of ice. The solid was collected by filtration and washed repeatedly with a total of 6 liters of water. After air drying, the entire sample was recrystallized from 800 ml of acetone, giving a first crop of 150.4 g mp. 162°-164° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O>>[N+:12]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][C:1]([OH:11])=[O:10])=[CH:9][CH:8]=1)([O-:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
361 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC1=CC=CC=C1)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
241 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
546 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with good stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 2-liter, 3-necked, round-bottomed flask equipped with mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to 50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain it in a liquid state
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the warm liquid was added slowly dropwise over a 4 hour period
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is very exothermic so that a water cooling bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added occasionally
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The very thick reaction mixture was stirred for an additional 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed repeatedly with a total of 6 liters of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After air drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the entire sample was recrystallized from 800 ml of acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a first crop of 150.4 g mp. 162°-164° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CCC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

